molecular formula C13H18ClN B11790214 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride

1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B11790214
M. Wt: 223.74 g/mol
InChI Key: YKHNGBLOAPCTLP-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-3-azabicyclo[311]heptane hydrochloride is a bicyclic compound featuring a unique structure that includes a p-tolyl group and an azabicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the reaction of 1-bromotricyclo[4.1.0.02,7]heptane with p-tolyl sulfone under photochemical conditions . The reaction proceeds via a radical mechanism, leading to the formation of the desired bicyclic structure. The reaction conditions often include the use of UV radiation and solvents like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the azabicycloheptane framework.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with molecular targets through its bicyclic structure. The azabicycloheptane framework allows for specific binding interactions with enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications where these properties are desired.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

1-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-10-2-4-12(5-3-10)13-6-11(7-13)8-14-9-13;/h2-5,11,14H,6-9H2,1H3;1H

InChI Key

YKHNGBLOAPCTLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2)CNC3.Cl

Origin of Product

United States

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